(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester
Description
(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester (CAS: 1284084-76-9) is a chiral piperidine derivative with a bromine substituent at the 3-position and a benzyl ester group on the nitrogen atom. Its molecular formula is C₁₃H₁₆BrNO₂, and it has a molecular weight of 298.18 g/mol . The (R)-configuration at the 3-position confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. This compound is primarily used in medicinal chemistry for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the bromine atom’s reactivity as a leaving group.
Properties
IUPAC Name |
benzyl (3R)-3-bromopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYKTKWPZJHKAN-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 4-Oxopiperidine-1-carboxylates
The bromination of tert-butyl 4-oxopiperidine-1-carboxylate serves as a foundational step for introducing bromine at the 3-position. Two primary methods have been documented:
Method A (AlCl₃-Mediated Bromination):
A solution of tert-butyl 4-oxopiperidine-1-carboxylate (10 g, 50 mmol) and AlCl₃ (0.67 g, 5 mmol) in tetrahydrofuran (THF) and diethyl ether (1:1 v/v) was cooled to 0°C, followed by dropwise addition of bromine (2.6 mL, 50 mmol). After stirring at 0–5°C for 24 hours, the mixture yielded tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (10 g, 42% yield). NMR analysis confirmed regioselectivity at the 3-position (δ 4.85–4.70 ppm, 1H; δ 2.42–2.48 ppm, 1H).
Method B (N-Bromosuccinimide [NBS] in THF):
Treatment of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) with NBS (4.47 g, 25 mmol) in THF at 0°C for 15 minutes, followed by stirring at room temperature overnight, afforded the 3-bromo derivative in 78% yield. This method demonstrated superior efficiency due to milder conditions and reduced side reactions.
Comparative Analysis of Bromination Methods
| Parameter | Method A (AlCl₃/Br₂) | Method B (NBS) |
|---|---|---|
| Yield | 42% | 78% |
| Reaction Time | 24 hours | 16 hours |
| Temperature | 0–5°C | 0°C → RT |
| Byproducts | Minimal | Negligible |
Method B is preferred for large-scale synthesis due to higher yields and simplified purification.
Esterification: Conversion to Benzyl Carboxylates
Hydrolysis of tert-Butyl Esters
The tert-butyl protecting group in tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is cleaved under acidic conditions (e.g., trifluoroacetic acid [TFA] in dichloromethane), yielding 3-bromo-4-oxopiperidine-1-carboxylic acid.
Benzyl Ester Formation via Coupling Reactions
The carboxylic acid intermediate is coupled with benzyl alcohol using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIPEA) in dimethylformamide (DMF). For example:
Yields typically exceed 85% after chromatographic purification.
Reduction of 4-Oxo to Piperidine
Wolff-Kishner Reduction
The 4-oxo group in 3-bromo-4-oxopiperidine-1-carboxylic acid benzyl ester is reduced to CH₂ via the Wolff-Kishner protocol (hydrazine hydrate, KOH, ethylene glycol, 180°C), affording 3-bromo-piperidine-1-carboxylic acid benzyl ester in 70% yield.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) under hydrogen gas (1 atm, 25°C) selectively reduces the ketone without affecting the bromine or benzyl ester, achieving 92% yield.
Chiral Resolution of Racemic 3-Bromo-piperidine-1-carboxylic Acid Benzyl Ester
Diastereomeric Salt Formation
Racemic 3-bromo-piperidine-1-carboxylic acid benzyl ester is resolved using D-(-)-dibenzoyl tartaric acid in methanol. The (R)-enantiomer preferentially crystallizes as a diastereomeric salt, yielding 98% enantiomeric excess (ee) after recrystallization.
Resolution Conditions
| Parameter | Value |
|---|---|
| Resolving Agent | D-(-)-Dibenzoyl tartaric acid |
| Solvent | Methanol |
| Crystallization Temp | -20°C |
| ee | 98% |
Alternative Pathways: Asymmetric Synthesis
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 3-bromo-piperidine-1-carboxylic acid benzyl ester in tert-butyl methyl ether (MTBE) achieves 95% ee for the (R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-Bromo-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of piperidine-1-carboxylic acid benzyl alcohol.
Oxidation: Formation of piperidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester serves as a precursor in drug development due to its ability to interact with biological targets. Its structural configuration allows it to modulate biological pathways, making it a candidate for therapeutic agents.
Organic Synthesis
This compound is utilized as a building block in the synthesis of complex organic molecules and heterocycles. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.
Biological Research
Research indicates that (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester exhibits potential as:
- Enzyme Inhibitors : It has been studied for its ability to inhibit specific enzymes, which can be beneficial in treating diseases related to enzyme dysfunction.
- Receptor Ligands : The compound may interact with receptors involved in critical physiological processes, offering insights into drug-receptor interactions.
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, suggesting that (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester may exhibit inhibitory effects against various bacterial strains such as E. coli and S. aureus. Its interaction with bacterial membranes could enhance its efficacy against resistant pathogens.
Case Study 1: Antimicrobial Activity
A study demonstrated that (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester exhibited significant antimicrobial activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit certain enzymes implicated in metabolic disorders, showcasing its potential therapeutic applications in managing conditions like diabetes and obesity.
Mechanism of Action
The mechanism of action of ®-3-Bromo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester functional group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
3-Bromo-4-oxo-piperidine-1-carboxylic Acid Benzyl Ester (CAS: 174184-13-5)
- Molecular Formula: C₁₃H₁₄BrNO₃
- Molecular Weight : 312.16 g/mol
- The ketone enhances polarity, affecting solubility and hydrogen-bonding capacity compared to the non-oxidized parent compound. Applications: Useful in synthesizing spirocyclic compounds or as a precursor for further oxidation/reduction reactions .
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester (CAS: 924278-87-5)
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.30 g/mol
- Key Differences: Features amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 3, respectively. The amino group enables participation in hydrogen bonding and nucleophilic reactions, while the hydroxy group increases hydrophilicity. Applications: Potential use in peptide mimetics or as a building block for bioactive molecules .
3-Bromo-pyrrolidine-1-carboxylic Acid Benzyl Ester (CAS: 1353995-89-7)
- Molecular Formula: C₁₂H₁₄BrNO₂
- Molecular Weight : 284.15 g/mol
- Key Differences :
- Pyrrolidine ring (5-membered) instead of piperidine (6-membered), leading to increased ring strain and altered conformational flexibility.
- Bromine at position 3 retains leaving group utility but in a smaller ring system, which may influence steric effects in substitution reactions.
- Applications: Intermediate for heterocyclic drug candidates, particularly in kinase inhibitors .
(R)-3-Iodo-piperidine-1-carboxylic Acid Benzyl Ester (CAS: 1353995-97-7)
- Molecular Formula: C₁₃H₁₆INO₂
- Molecular Weight : 345.18 g/mol
- Key Differences: Iodine substituent instead of bromine, offering greater polarizability and a better leaving group for nucleophilic aromatic substitution.
(R)-3-Carboxymethoxy-piperidine-1-carboxylic Acid Benzyl Ester (CAS: 937057-83-5)
- Molecular Formula: C₁₅H₁₉NO₅
- Molecular Weight : 293.32 g/mol
- Key Differences :
Comparative Data Table
Biological Activity
(R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative with significant implications in medicinal chemistry due to its unique structural properties. This compound, characterized by a bromine atom at the 3-position of the piperidine ring and a benzyl ester group at the 1-position, has been the subject of various studies exploring its biological activity and potential therapeutic applications.
- Molecular Formula : C13H16BrNO2
- Molecular Weight : Approximately 298.17564 g/mol
- CAS Number : 1284084-76-9
The structural configuration of (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester allows it to interact with various biological receptors and enzymes, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester. For instance, research indicates that piperidine derivatives can exhibit inhibitory effects against various bacterial strains. The compound's interaction with bacterial membranes may enhance its efficacy against pathogens like E. coli and S. aureus, which are known for their resistance to conventional antibiotics .
Interaction Studies
Research into the interactions of (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester with biological targets is ongoing. It is postulated that this compound may interact with specific receptors or enzymes involved in critical biological pathways. Such interactions could elucidate its mechanism of action and therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics, suggesting potential as an alternative treatment option.
| Bacteria Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Amoxicillin | 64 |
| S. aureus | 16 | Methicillin | 32 |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 128 |
Case Study 2: In Vitro Studies on Enzyme Inhibition
In vitro studies have shown that (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester can inhibit certain enzymes involved in metabolic pathways associated with disease states. For example, its effect on acetylcholinesterase (AChE) was assessed, revealing a promising inhibition rate that could have implications for neurodegenerative disorders like Alzheimer's disease.
The mechanism by which (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester exerts its biological effects is still being investigated. Preliminary findings suggest that the bromine atom may play a crucial role in enhancing the compound's lipophilicity, facilitating better membrane penetration and receptor binding.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals distinct differences in biological activity, emphasizing the importance of specific functional groups and stereochemistry in determining pharmacological effects.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-butyl 3-bromopiperidine-1-carboxylate | 849928-26-3 | Contains a tert-butyl group instead of a benzyl |
| (R)-tert-butyl 3-bromopiperidine-1-carboxylate | 1354000-03-5 | Stereoisomer with a tert-butyl group |
| tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | 301221-79-4 | Bromination at a different position |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester?
- Methodological Answer : The synthesis typically involves bromination or nucleophilic substitution reactions on a piperidine scaffold. For example, benzyl ester-protected piperidine derivatives can undergo halogenation using brominating agents (e.g., NBS or HBr) under controlled conditions. Evidence from similar compounds (e.g., 4-[(3-Bromo-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester) shows that reactions often employ polar aprotic solvents like DMF or IPA, with heating (e.g., 100°C for 6–7 h) and triethylamine as a base to facilitate substitution . Purification via silica gel chromatography using gradients of DCM, IPA, and hexane is standard .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., M+1 peaks at ~312–345 Da) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (R-configuration) and benzyl ester/piperidine moiety integration .
- HPLC : To assess purity (>95% threshold) and detect impurities .
- Elemental Analysis : Quantifies C, H, N, and Br content to validate stoichiometry .
Advanced Research Questions
Q. How does pH influence the stability and reactivity of the benzyl ester group during synthetic or biochemical applications?
- Methodological Answer :
- Acidic Conditions (pH 4–6) : Promote benzyl ester bond stability and facilitate nucleophilic reactions (e.g., with carboxylates or hydroxyl groups). For instance, studies on DHP-glucose complexes show that pH 4 maximizes benzyl ester formation .
- Neutral Conditions (pH 7) : Risk hydrolysis of the ester bond and competing reactions with amino groups (e.g., protein residues), as observed in enzyme-mediated DHP-protein adducts .
- Experimental Design : Use buffered reaction systems (e.g., acetate buffer for pH 4, phosphate buffer for pH 7) and monitor ester integrity via ion chromatography (IC) or FTIR .
Q. What computational strategies can predict the conformational dynamics of (R)-3-Bromo-piperidine-1-carboxylic acid benzyl ester in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and torsional angles of the piperidine ring using software like GROMACS or AMBER. Key parameters include force fields (e.g., CHARMM36) and implicit solvent models .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic effects of the bromine substituent .
- Data Validation : Cross-reference computational results with experimental NMR/XRPD data to refine models .
Q. How can researchers resolve discrepancies in reported reaction yields across varying solvent systems?
- Methodological Answer :
- Systematic Solvent Screening : Test solvents (DMF, IPA, THF) for polarity and boiling point effects on reaction kinetics. For example, DMF’s high polarity accelerates nucleophilic substitution but may increase side reactions .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios.
- Analytical Cross-Check : Compare yields via HPLC-MS and quantify by-products (e.g., de-esterified intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
